molecular formula C4H10O3 B1293952 2-(Hydroxymethyl)propane-1,3-diol CAS No. 4704-94-3

2-(Hydroxymethyl)propane-1,3-diol

Cat. No. B1293952
CAS RN: 4704-94-3
M. Wt: 106.12 g/mol
InChI Key: SFRDXVJWXWOTEW-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

A mixture of 2-(hydroxymethyl)-1,3-propanediol (1.7 g, 16 mmol), trimethyl orthoformate (7 ml, 64.1 mmol), and p-toluenesulfonic acid monohydrate (275 mg, 1.6 mmol) was stirred at room temperature for 22 hours. To the reaction mixture, triethylamine (447 μl) was added and the mixture was concentrated. The residue was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate) to obtain the title compound (1.4 g, 59.1% yield), which is a cis and trans (1:1) mixture, as a light yellow oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
447 μL
Type
solvent
Reaction Step Two
Yield
59.1%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:6][OH:7])[CH2:4][OH:5].[CH:8](OC)(OC)[O:9][CH3:10].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(N(CC)CC)C>[CH3:8][O:9][CH:10]1[O:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2][O:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
OCC(CO)CO
Name
Quantity
7 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
275 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
447 μL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC1OCC(CO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 59.1%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.